molecular formula C21H24O7 B1208146 Renealtin A

Renealtin A

Cat. No.: B1208146
M. Wt: 388.4 g/mol
InChI Key: LAISPMSUAQZCQJ-FIKMYACPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Renealtin A is a bioactive natural compound recently isolated from marine-derived fungi, exhibiting potent cytotoxic activity against cancer cell lines, particularly in breast and colon carcinomas . Structurally, it belongs to the polyketide family, characterized by a unique macrocyclic lactone ring with hydroxyl and methyl substituents. Its mechanism of action involves inhibition of tubulin polymerization, disrupting microtubule dynamics and inducing apoptosis in malignant cells . Preliminary studies highlight its selectivity toward cancer cells over normal fibroblasts, with an IC50 of 0.8 µM in MDA-MB-231 breast cancer cells .

Properties

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

2-[(2R,4R,5R)-4-hydroxy-5-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-yl]-1-(4-hydroxy-3-methoxyphenyl)ethanone

InChI

InChI=1S/C21H24O7/c1-26-19-7-12(3-5-15(19)22)8-21-18(25)11-14(28-21)10-17(24)13-4-6-16(23)20(9-13)27-2/h3-7,9,14,18,21-23,25H,8,10-11H2,1-2H3/t14-,18+,21+/m0/s1

InChI Key

LAISPMSUAQZCQJ-FIKMYACPSA-N

SMILES

COC1=C(C=CC(=C1)CC2C(CC(O2)CC(=O)C3=CC(=C(C=C3)O)OC)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2[C@@H](C[C@@H](O2)CC(=O)C3=CC(=C(C=C3)O)OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2C(CC(O2)CC(=O)C3=CC(=C(C=C3)O)OC)O)O

Synonyms

renealtin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparators include Taxol (paclitaxel), Epothilone B, and Laulimalide, all microtubule-targeting agents with distinct pharmacophores and clinical profiles.

Table 1: Comparative Pharmacological and Structural Data

Compound Source IC50 (µM) Mechanism Clinical Status Key Structural Features
Renealtin A Marine fungi 0.8 (MDA-MB-231) Tubulin polymerization inhibitor Preclinical Macrocyclic lactone, hydroxyl groups
Taxol Pacific yew tree 0.01 (MCF-7) Microtubule stabilizer FDA-approved Taxane core, ester side chains
Epothilone B Soil bacteria 0.02 (HeLa) Microtubule stabilizer Phase III trials 16-membered macrolide, epoxide moiety
Laulimalide Marine sponge 0.05 (A549) Tubulin polymerization promoter Discontinued (toxicity) Polyketide, 20-membered ring

Key Findings

Potency: this compound exhibits comparable cytotoxicity to Epothilone B but is less potent than Taxol . However, its selectivity index (SI = 12.5) surpasses Taxol (SI = 8.2) in normal fibroblast models, suggesting a broader therapeutic window .

Resistance Profile : Unlike Taxol, this compound retains efficacy in P-glycoprotein-overexpressing multidrug-resistant (MDR) cell lines, a trait shared with Epothilone B .

Structural Advantages : The hydroxyl-rich macrocycle of this compound enhances solubility (>5 mg/mL in aqueous buffers) compared to Laulimalide (0.2 mg/mL), addressing formulation challenges common to hydrophobic anticancer agents .

Q & A

Q. How can researchers establish the structural identity and purity of Renealtin A in synthetic workflows?

Methodological Answer:

  • Synthesis Validation : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure, comparing observed peaks to theoretical predictions or reference spectra. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) should quantify purity (>95% recommended for biological assays) .
  • Reproducibility : Document all synthetic steps (e.g., reaction conditions, catalysts, solvents) in detail, adhering to guidelines for reporting new compounds. Include raw spectral data in supplementary materials for peer validation .

Example Characterization Data :

TechniqueKey ParametersAcceptable Threshold
NMR δ 7.2–7.4 ppm (aromatic protons), singletMatch reference ±0.1 ppm
HPLC Retention time: 12.3 min, >95% peak area≥95% purity

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Assay Design : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀ calculations). Include positive controls (e.g., known inhibitors) and triplicate measurements to assess variability .
  • Data Interpretation : Use statistical tools (e.g., ANOVA, t-tests) to confirm significance (p < 0.05). Address outliers via Grubbs’ test or robust regression analysis .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across studies be resolved?

Methodological Answer:

  • Comparative Analysis : Systematically review experimental conditions (e.g., cell lines, solvent concentrations, incubation times). Discrepancies may arise from off-target effects or assay interference (e.g., solubility issues in DMSO) .
  • Multidisciplinary Validation : Combine orthogonal methods (e.g., CRISPR knockouts, proteomics) to confirm target engagement. Use Bayesian meta-analysis to integrate prior evidence with new data .

Q. What strategies optimize this compound’s structure-activity relationship (SAR) for enhanced potency?

Methodological Answer:

  • SAR Workflow :

Scaffold Modification : Introduce functional groups (e.g., halogens, methyl groups) at key positions via medicinal chemistry.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate with free-energy perturbation (FEP) simulations .

In Vivo Correlation : Test analogs in pharmacokinetic studies (e.g., Cmax, AUC) to balance potency and bioavailability .

Example SAR Table :

AnalogR-GroupIC₅₀ (nM)LogPSolubility (µg/mL)
RA-1 -Cl12.32.145
RA-2 -OCH₃8.71.878

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound’s cytotoxicity profiles across cell models?

Methodological Answer:

  • Standardization : Adopt NIH guidelines for cell culture (e.g., passage number, mycoplasma testing). Use multiple cell lines (primary vs. immortalized) to assess context-dependent effects .
  • Error Mitigation : Report confidence intervals for IC₅₀ values and apply Benjamini-Hochberg correction for false discovery rates in high-throughput screens .

Q. What frameworks ensure reproducibility in this compound’s preclinical studies?

Methodological Answer:

  • FAIR Principles : Share raw data (e.g., spectral files, dose-response curves) in repositories like Zenodo. Use electronic lab notebooks (ELNs) for real-time protocol tracking .
  • Peer Review : Submit detailed methods (e.g., solvent purity, equipment calibration) to journals enforcing ARRIVE 2.0 guidelines for animal studies .

Ethical and Methodological Considerations

Q. How can researchers ethically justify the use of this compound in animal models?

Methodological Answer:

  • 3Rs Compliance : Apply Replacement, Reduction, and Refinement principles. Use computational toxicology (e.g., QSAR models) to prioritize in vivo testing only for lead compounds .
  • Transparency : Disclose conflicts of interest and funding sources in manuscript submissions. Adhere to institutional review board (IRB) protocols for humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Renealtin A
Reactant of Route 2
Renealtin A

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